molecular formula C18H22O4S B2594861 4-Tert-butylphenyl 2-methoxy-5-methylbenzene-1-sulfonate CAS No. 2415623-16-2

4-Tert-butylphenyl 2-methoxy-5-methylbenzene-1-sulfonate

Cat. No.: B2594861
CAS No.: 2415623-16-2
M. Wt: 334.43
InChI Key: LJEDZQSTZDZHKS-UHFFFAOYSA-N
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Description

4-Tert-butylphenyl 2-methoxy-5-methylbenzene-1-sulfonate: is an organic compound with the molecular formula C19H24O4S It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a methoxy and methyl-substituted benzene sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butylphenyl 2-methoxy-5-methylbenzene-1-sulfonate typically involves the sulfonation of 4-tert-butylphenol followed by the introduction of the methoxy and methyl groups. The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, and the reactions are carried out under controlled temperatures to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where the reactants are continuously fed, and the product is extracted and purified using techniques such as distillation or crystallization. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butylphenyl 2-methoxy-5-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert sulfonate groups to sulfonic acids.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where the sulfonate group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Tert-butylphenyl 2-methoxy-5-methylbenzene-1-sulfonate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: Utilized in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Tert-butylphenyl 2-methoxy-5-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can form strong interactions with active sites, leading to inhibition or activation of biological pathways. The tert-butyl and methoxy groups contribute to the compound’s overall stability and reactivity, influencing its behavior in various environments.

Comparison with Similar Compounds

  • 4-Tert-butylphenyl 2-methoxybenzene-1-sulfonate
  • 4-Tert-butylphenyl 5-methylbenzene-1-sulfonate
  • 4-Tert-butylphenyl benzene-1-sulfonate

Comparison: Compared to these similar compounds, 4-Tert-butylphenyl 2-methoxy-5-methylbenzene-1-sulfonate is unique due to the presence of both methoxy and methyl groups on the benzene ring. This dual substitution pattern can significantly influence its chemical reactivity and biological activity, making it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

(4-tert-butylphenyl) 2-methoxy-5-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4S/c1-13-6-11-16(21-5)17(12-13)23(19,20)22-15-9-7-14(8-10-15)18(2,3)4/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEDZQSTZDZHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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